2-(1-Methyl-1H-indol-7-YL)acetic acid

Description

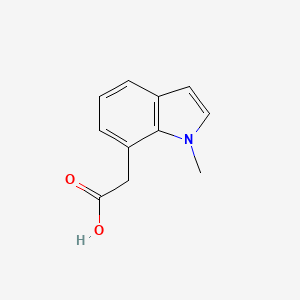

2-(1-Methyl-1H-indol-7-YL)acetic acid is an indole-derived acetic acid compound characterized by a methyl group substituted at the 1-position of the indole ring and an acetic acid moiety attached at the 7-position. This structural configuration confers unique physicochemical and biological properties, making it a subject of interest in pharmaceutical and chemical research. The compound’s molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol .

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-(1-methylindol-7-yl)acetic acid |

InChI |

InChI=1S/C11H11NO2/c1-12-6-5-8-3-2-4-9(11(8)12)7-10(13)14/h2-6H,7H2,1H3,(H,13,14) |

InChI Key |

DSFAQYITXCLVSK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-indol-7-YL)acetic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol yields the indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-indol-7-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

The applications of 2-(1-Methyl-1H-indol-7-YL)acetic acid are primarily in scientific research, with potential uses in chemistry, biology, medicine, and industry. Research indicates that related indole compounds have shown anticancer and antimicrobial properties .

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)succinic acid is valuable in scientific research across multiple disciplines:

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its potential as a therapeutic agent.

- Industry It is used in developing new materials and as a precursor in synthesizing dyes and pigments.

2-(1-methyl-1H-indol-3-yl)succinic acid is of interest because of its potential biological activities, pharmacological properties, mechanisms of action, and research findings. Studies have demonstrated that specific indole derivatives exhibit potent antimicrobial activity against various bacterial strains and can inhibit pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory conditions.

Case Studies

- Anticancer Activity: In vitro studies on related indole compounds showed that they could inhibit hepatocellular carcinoma. MIAM, a novel indole compound, inhibited the growth of hepatocellular carcinoma cells and increased cellular reactive oxygen species (ROS) levels, induced cell apoptosis, and arrested the cell cycle . MIAM might act on cells through activation of NADPH oxidase 4 (NOX4)/p22^phox^, Sirtuin3 (SIRT3)/SOD2, and SIRT3/p53/p21^Waf1/Cip^ pathways and inhibit HCC growth through the modulation of SIRT3 .

- Antimicrobial Activity : Specific indole derivatives exhibited potent antimicrobial activity with MIC values ranging from 0.56 to 4.17 µM against various bacterial strains.

- Anti-inflammatory Research : Derivatives significantly inhibited pro-inflammatory cytokine production in PBMC cultures, suggesting potential therapeutic applications in inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-indol-7-YL)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the action of natural indole derivatives, binding to receptors and modulating cellular processes. For instance, it can act as a plant hormone, influencing growth and development by interacting with auxin receptors .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole-Acetic Acid Derivatives

Physicochemical Properties

- Solubility: Polar substituents (e.g., nitro, amino) increase water solubility, while non-polar groups (e.g., phenyl, methyl) enhance lipid solubility.

- Thermal Stability: Nitro-substituted derivatives exhibit higher melting points (e.g., 121–122°C for the nitro-ester compound ) compared to non-halogenated analogs.

Biological Activity

2-(1-Methyl-1H-indol-7-YL)acetic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound this compound is characterized by a specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The methyl group at the 1-position and the acetic acid moiety at the 7-position are particularly noteworthy for their influence on reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It mimics the action of natural indole derivatives, binding to receptors involved in cellular processes. Notably, it may function similarly to indole-3-acetic acid (IAA), a well-known plant hormone, influencing growth and development by interacting with auxin receptors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research involving various indole derivatives demonstrated promising cytotoxic effects against cancer cell lines such as HeLa (human cervical adeno-carcinoma) and MCF-7 (breast cancer). The compound exhibited an IC50 value indicative of effective growth inhibition .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | TBD | |

| Indole-3-acetic acid | MCF-7 | TBD | |

| Other indole derivatives | HCT-116 | Low micromolar range |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Indole derivatives are known to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial membrane integrity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

Table 2: Comparison of Biological Activities

| Compound | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Unique substitution pattern | Promising IC50 values in cancer cell lines | Moderate activity against bacteria |

| Indole-3-acetic acid | Natural auxin | Established growth regulator in plants | Limited antibacterial properties |

| 1-Methylindole-3-acetic acid | Similar structure but different substitution | Comparable anticancer effects reported | Effective against certain bacteria |

Case Studies

Case Study: Anticancer Screening

In a study evaluating the anticancer properties of various indole derivatives, this compound was included in a panel of compounds tested against HeLa cells using the MTT assay. The results indicated significant cytotoxicity, suggesting that further development could lead to novel therapeutic agents for cancer treatment .

Case Study: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of several indole derivatives, including this compound, against common bacterial strains. The study found that while the compound displayed some inhibitory effects, further modifications could enhance its potency against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.